2-(2-Cyanophenyl)acetophenone
Overview
Description
2-(2-Cyanophenyl)acetophenone is an organic compound with the molecular formula C15H11NO It is a derivative of acetophenone, where a cyano group is attached to the phenyl ring
Scientific Research Applications
2-(2-Cyanophenyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
Target of Action
Similar acetophenone derivatives have been found to exhibit antifungal properties , suggesting that the compound may interact with targets within fungal organisms.
Biochemical Pathways
Given the antifungal properties of similar acetophenone derivatives , it is plausible that the compound may interfere with essential biochemical pathways in fungi, such as those involved in cell wall synthesis or energy metabolism.
Result of Action
Based on the antifungal properties of similar acetophenone derivatives , it can be inferred that the compound may lead to changes in cell membrane permeability and hyphal growth, ultimately causing cell death in fungi.
Biochemical Analysis
Biochemical Properties
Acetophenones, a group of compounds to which 2-(2-Cyanophenyl)acetophenone belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, acetophenones have been used in the synthesis of many heterocyclic compounds
Cellular Effects
Acetophenones have been reported to exhibit various biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities
Molecular Mechanism
Acetophenones have been reported to undergo various chemical reactions, including asymmetric reduction
Temporal Effects in Laboratory Settings
Acetophenones have been used in various chemical reactions, suggesting that they may have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with dosage
Metabolic Pathways
Acetophenones are known to be involved in various metabolic reactions
Transport and Distribution
The transport and distribution of drugs within cells and tissues are known to involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of drugs can affect their activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)acetophenone typically involves the reaction of 2-bromobenzonitrile with acetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures. Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, where 2-cyanophenylboronic acid reacts with acetophenone derivatives .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanophenyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the cyano group can yield amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Carboxyphenyl)acetophenone.
Reduction: 2-(2-Aminophenyl)acetophenone.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Acetophenone: The parent compound, lacking the cyano group.
2-Cyanoacetophenone: A similar compound with the cyano group directly attached to the acetophenone moiety.
Benzonitrile: A simpler compound with only the cyano group attached to the phenyl ring.
Uniqueness: 2-(2-Cyanophenyl)acetophenone is unique due to the presence of both the cyano group and the acetophenone moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-phenacylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAMTWLDTZJDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295226 | |
Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10517-64-3 | |
Record name | 10517-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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